molecular formula C19H18O5 B2864926 4-(7-Acetoxychroman-3-yl)phenyl acetate CAS No. 69618-79-7

4-(7-Acetoxychroman-3-yl)phenyl acetate

Cat. No.: B2864926
CAS No.: 69618-79-7
M. Wt: 326.348
InChI Key: FZMVBBSMLVGUHM-UHFFFAOYSA-N
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Description

4-(7-Acetoxychroman-3-yl)phenyl acetate is a chroman-based derivative featuring a benzopyran core substituted with an acetoxy group at position 7 and a phenyl acetate moiety at position 3 (Figure 1). Chroman derivatives are notable for their biological activities, including anti-inflammatory and anti-tumor properties. The acetoxy groups likely enhance lipophilicity, influencing solubility and membrane permeability, while the phenyl acetate moiety may act as a prodrug component or metabolic stabilizer .

Properties

IUPAC Name

[4-(7-acetyloxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-8,10,16H,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMVBBSMLVGUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC(=O)C)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Acetoxychroman-3-yl)phenyl acetate typically involves multi-step organic reactions. One common method includes the reaction of pyrene-4,5-dione with ammonium acetate, 4-(tert-butyl)aniline, and 7-(diethylamino)coumarin-3-carbaldehyde in acetic acid as the medium . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(7-Acetoxychroman-3-yl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction may produce chromanol derivatives.

Scientific Research Applications

4-(7-Acetoxychroman-3-yl)phenyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(7-Acetoxychroman-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-(7-Acetoxychroman-3-yl)phenyl acetate and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Applications/Properties Reference
This compound Chroman 7-Acetoxy, 3-linked phenyl acetate C₁₉H₁₈O₆* Potential pharmaceutical intermediate N/A
4-(7-Acetoxy-5-((3-methylbut-2-en-1-yl)oxy)-4-oxochroman-2-yl)phenyl acetate Chroman 7-Acetoxy, 5-allyloxy, 4-oxo C₁₉H₁₆O₇ Synthetic intermediate (Mitsunobu reaction)
4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate Coumarin (2H-chromen-2-one) 7-Acetoxy, 6-methoxy, 4-methyl, 2-oxo C₂₁H₁₈O₇* Crystallography studies
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate 4H-Chromen 7-Acetoxy, 3-phenoxy, 2-CF₃, 4-oxo C₁₈H₁₁F₃O₅ Material science (lipophilicity modulation)
[4-(Chlorosulfonyl)phenyl]methyl acetate Phenyl Chlorosulfonyl, methyl acetate C₉H₉ClO₄S Pharmaceutical intermediate (functionalization)

*Molecular formulas for compounds without explicit experimental data are inferred based on structural analysis.

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability but may reduce solubility. Methoxy or allyloxy groups () increase steric bulk, affecting binding affinity in biological systems.

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